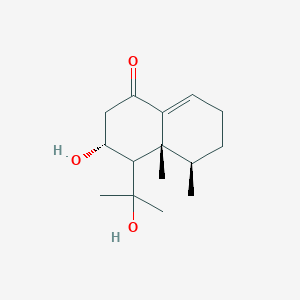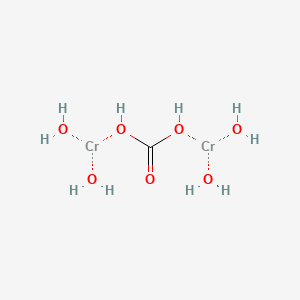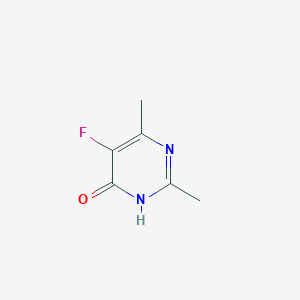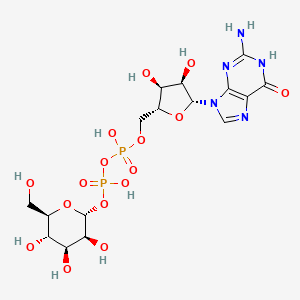
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities . (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is a sesquiterpene alcohol, which contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one can be extracted from the heartwood of Cedrus deodara using hydroalcoholic solvents. The extraction process involves grinding the heartwood into a fine powder, followed by soaking it in a mixture of water and ethanol. The mixture is then subjected to refluxing, which helps in extracting the bioactive compounds, including deodarin .
Industrial Production Methods
Industrial production of deodarin involves large-scale extraction using similar hydroalcoholic solvent methods. The extracted solution is then concentrated and purified using techniques such as column chromatography and crystallization to obtain pure deodarin .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of deodarin can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving deodarin often use reagents like halogens (chlorine, bromine) under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of deodarin, which may exhibit enhanced or altered biological activities .
Applications De Recherche Scientifique
Chemistry: (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is used as a starting material for synthesizing other bioactive compounds.
Mécanisme D'action
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This compound also induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, it modulates the activity of various enzymes involved in metabolic pathways, contributing to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is unique due to its specific sesquiterpene alcohol structure, which contributes to its distinct pharmacological properties. Similar compounds include:
Himachalol: Another sesquiterpene alcohol found in Cedrus deodara, known for its anti-inflammatory and analgesic properties.
Cedrin: A related compound with similar biological activities but differing in its molecular structure.
Taxifolin: A flavonoid found in Cedrus deodara with antioxidant and anti-cancer properties.
This compound stands out due to its potent anti-cancer activities and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C16H14O7 |
|---|---|
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3/t14-,16+/m0/s1 |
Clé InChI |
UZTCIKUQXMKDLJ-GOEBONIOSA-N |
SMILES isomérique |
CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)





